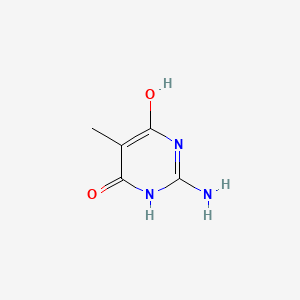

2-Amino-4,6-dihydroxy-5-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60209. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFOORSARCXWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970823 | |

| Record name | 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-65-2, 55477-35-5 | |

| Record name | 2-Amino-6-hydroxy-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055477355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic building block. The document delves into the foundational chemical principles, offering a detailed, step-by-step protocol for its preparation via the classical cyclocondensation reaction. Emphasis is placed on the causality behind experimental choices, from reagent selection to reaction workup, to ensure methodological robustness and high product purity. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing them with the necessary expertise to successfully synthesize and understand this important pyrimidine derivative.

Introduction and Strategic Overview

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] Specifically, substituted 2-aminopyrimidines are recognized for their diverse therapeutic applications.[3] this compound (also known as 2-amino-5-methylpyrimidine-4,6-diol) serves as a crucial intermediate in the synthesis of more complex molecules.

The most reliable and widely adopted method for constructing the 2-amino-4,6-dihydroxypyrimidine core is the cyclocondensation of a three-carbon 1,3-bifunctional component with a guanidine derivative.[2] This guide focuses on a highly optimized and efficient iteration of this approach, specifically the condensation of diethyl 2-methylmalonate with guanidine in the presence of a strong base. This method is favored for its high yield, operational simplicity, and the ready availability of starting materials.

The Core Synthesis Pathway: Cyclocondensation

The cornerstone of this synthesis is the base-catalyzed reaction between guanidine and a substituted malonic acid diester. This reaction builds the pyrimidine ring in a single, efficient step.[4]

Principle and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism followed by cyclization and dehydration.

-

Deprotonation: A strong alkoxide base, such as sodium ethoxide, deprotonates guanidine, increasing its nucleophilicity. It can also facilitate the formation of an enolate from the diethyl 2-methylmalonate.

-

Nucleophilic Attack: The nucleophilic guanidine attacks one of the electrophilic carbonyl carbons of the malonate ester.

-

Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the guanidine moiety onto the second carbonyl group closes the six-membered ring.

-

Elimination/Aromatization: The reaction is driven to completion by the elimination of two molecules of ethanol, leading to the formation of the stable, aromatic dihydroxypyrimidine ring.

The inclusion of the methyl group on the α-carbon of the malonic ester directly translates to the desired 5-methyl substitution on the final pyrimidine product.

Caption: High-level overview of the cyclocondensation reaction mechanism.

Key Reagents and Rationale

-

Guanidine Hydrochloride: Used as the N-C-N building block. While guanidine itself is a strong base, its hydrochloride salt is a stable, crystalline solid that is easy to handle. The free base is generated in situ.

-

Diethyl 2-methylmalonate: This is the C-C-C component that provides the backbone of the pyrimidine ring and, crucially, the methyl group at the 5-position.

-

Sodium Ethoxide (NaOEt) in Ethanol: This serves two critical functions. First, as a strong base, it neutralizes the guanidine hydrochloride to generate the reactive free guanidine. Second, it catalyzes the condensation reaction. Using ethoxide as the base and ethanol as the solvent is a critical choice; it prevents transesterification, a potential side reaction that could occur if a different alkoxide were used with an ethyl ester.[4]

Detailed Experimental Protocol

This protocol is adapted from an optimized procedure demonstrated to produce the target compound in high yield and purity.[4]

Objective: To synthesize 2-Amino-5-methylpyrimidine-4,6-diol.

Materials:

-

Guanidine hydrochloride

-

Diethyl 2-methylmalonate

-

Sodium metal

-

Absolute Ethanol (200 proof)

-

Acetic Acid

-

Deionized Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Initial Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture until the guanidine salt is fully dissolved.

-

Addition of Malonate: Slowly add diethyl 2-methylmalonate to the reaction mixture via a dropping funnel over 30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This will yield a solid residue.

-

Product Isolation (Workup):

-

Add a minimum amount of water to the solid residue to dissolve the sodium salt of the product.[4]

-

Slowly add glacial acetic acid to the aqueous solution to neutralize it. Adjust the pH to approximately 6-7. This step is crucial as it protonates the product, causing it to precipitate, while keeping the unreacted guanidine (as its acetate salt) dissolved in the aqueous phase.[4]

-

Stir the resulting suspension in an ice bath for 30-60 minutes to ensure complete precipitation.

-

-

Filtration and Washing:

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove any remaining impurities.

-

-

Drying: Dry the purified white solid in a vacuum oven at 60-80°C to a constant weight.

Caption: Experimental workflow for the synthesis of the target compound.

Data and Characterization

The successful synthesis of 2-Amino-5-methylpyrimidine-4,6-diol can be confirmed by standard analytical techniques. The following table summarizes typical results based on literature data.[4]

| Parameter | Value | Notes |

| Appearance | White Solid | |

| Yield | ~91% | Optimized yields are consistently high.[4] |

| Melting Point | >250 °C | Decomposes at high temperature.[4] |

| ¹H NMR (DMSO-d₆) | δ = 10.70 (bs, 2H), 6.88 (bs, 2H), 1.57 (s, 3H) | Peaks correspond to OH, NH₂, and CH₃ protons.[4] |

| ¹³C NMR (DMSO-d₆) | δ = 164.97, 152.53, 84.06, 8.11 | Peaks correspond to C4/6, C2, C5, and the methyl carbon.[4] |

Field-Proven Insights & Trustworthiness

The described protocol represents a self-validating system due to its optimized workup procedure. The key to achieving high purity and yield lies in the final isolation steps.[4]

-

Solvent Choice: The use of alcohols like methanol or ethanol is essential. They are capable of partially dissolving the product's sodium salt, which prevents it from precipitating prematurely and halting the stirrer, ensuring a clean and complete reaction.[4]

-

Selective Precipitation: The post-reaction addition of water followed by neutralization with a weak acid like acetic acid is a critical purification step. This process leverages the solubility difference between the desired product and the excess guanidine starting material. The product quantitatively precipitates from the neutralized solution, while the excess guanidine remains soluble as its acetate salt. This elegant workup minimizes the need for more complex purification methods like column chromatography.[4]

Conclusion

The cyclocondensation of guanidine with diethyl 2-methylmalonate is a robust, high-yielding, and well-established method for synthesizing this compound. By understanding the rationale behind the choice of reagents, solvent, and the specific steps of the workup, researchers can reliably produce this valuable chemical intermediate with high purity. The methodological details provided in this guide serve as a validated foundation for laboratory synthesis and further chemical exploration.

References

-

Al-Masoudi, N. A. L., & Al-Zoubi, R. M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . Molecules, 28(2), 735. [Link]

-

Hrdina, R., Pavek, P., Mlejnek, P., Dusek, J., & Kunes, J. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production . Medicinal Chemistry Research, 22(10), 4713–4725. [Link]

-

Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction . Asian Journal of Chemistry, 28(4), 902-906. [Link]

-

Groutas, W. C., et al. (2000). Synthesis of pyrrolo[2,3-d]pyrimidines via cyclocondensation of b-alkoxy- and b-amino-a-bromoaldehydes . Tetrahedron Letters, 41(50), 9741-9745. [Link]

-

Pyrimidine synthesis . Organic Chemistry Portal. [Link]

- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

-

Ding, J., Wan, H., & Guan, G. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts . ChemistrySelect, 5(23), 6939-6944. [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives . Current Chemistry Letters, 10(2), 121-142. [Link]

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine . Quick Company. [Link]

-

Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine . Quick Company. [Link]

-

METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE . WIPO Patentscope. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi . Impactfactor. [Link]

- Process for the preparation of 2-amino-4,6-dichloro-5-formamidopyrimidine.

-

Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues . RSC Advances, 4(29), 15087-15090. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES . Thesis. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . Molecules, 27(19), 6241. [Link]

-

Zhuravel, I. O., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs . Chemistry of Heterocyclic Compounds, 53(1), 1-23. [Link]

-

Agulló-Vicente, L., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists . Journal of Medicinal Chemistry, 63(19), 11041-11065. [Link]

Sources

2-Amino-4,6-dihydroxy-5-methylpyrimidine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delves into the compound's structural characteristics, including its critical tautomeric nature, and presents a detailed examination of its physicochemical properties. A robust, field-proven synthesis protocol is provided, complete with a logical workflow and mechanistic rationale. Furthermore, this guide outlines key spectroscopic data for structural elucidation and discusses the compound's primary reactivity and utility as a versatile synthetic intermediate, particularly for the development of novel anti-inflammatory agents. This guide is intended to serve as a vital resource for scientists engaged in the synthesis, characterization, and application of pyrimidine-based scaffolds.

Introduction and Nomenclature

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of nucleobases and a vast array of therapeutic agents. This compound is a substituted pyrimidine that serves as a valuable building block for more complex molecules. Its utility is largely derived from the reactive potential of its functional groups, which can be selectively modified to generate diverse chemical libraries. Understanding its fundamental properties is paramount for its effective application in synthetic chemistry.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 55477-35-5[1][2] |

| Molecular Formula | C₅H₇N₃O₂[3] |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 2-amino-5-methylpyrimidine-4,6-diol |

Physicochemical Properties

The physical properties of this compound are dominated by its capacity for strong intermolecular hydrogen bonding, which is facilitated by its amino and dihydroxy substituents.

Table 2: Summary of Physical Properties

| Property | Value / Description | Rationale & Insights |

|---|---|---|

| Appearance | White solid[3] | Crystalline nature typical for highly polar, hydrogen-bonded organic molecules. |

| Melting Point | >250 °C[3] | The exceptionally high melting point indicates a stable crystal lattice structure reinforced by extensive intermolecular hydrogen bonding between the amino and hydroxyl groups of adjacent molecules. |

| Solubility | Soluble in aqueous alkali[4][5][6] | The hydroxyl groups are acidic and can be deprotonated by a base, forming a water-soluble salt. Solubility in neutral water is low, while it is generally insoluble in nonpolar organic solvents. |

| pKa (predicted) | 7.45 ± 0.10 (for the 2-amino-4,6-dihydroxypyrimidine analog)[5] | The acidity of the hydroxyl groups is influenced by the electron-withdrawing nature of the pyrimidine ring. The methyl group at the 5-position is expected to have a minor electron-donating effect, potentially slightly increasing the pKa relative to the unsubstituted analog. |

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of hydroxypyrimidines is their existence in various tautomeric forms. This compound can theoretically exist in several forms through keto-enol and amino-imino tautomerization. Spectroscopic evidence and studies on analogous compounds strongly suggest that the diketo-amino form, 2-amino-5-methyl-1,3-dihydropyrimidine-4,6-dione , is the predominant tautomer, particularly in the solid state. This is due to the greater thermodynamic stability of the amide-like C=O bonds compared to the enolic C=C-OH system.

Synthesis and Purification

The most effective synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the base-catalyzed condensation of a correspondingly substituted malonic acid diester with guanidine.[3] This approach is a variation of the classical Traube pyrimidine synthesis.

Experimental Rationale

The reaction mechanism involves the initial deprotonation of the malonic ester by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. Guanidine, a strong nitrogenous base, then acts as a binucleophilic reagent, attacking the carbonyl carbons of the ester. The use of an alcoholic solvent like ethanol is crucial as it helps to solubilize the reactants and the precipitating product, ensuring the reaction proceeds to completion. Subsequent acidification is required to neutralize the reaction mixture and precipitate the final product in its neutral form.

Detailed Synthesis Protocol

This protocol is adapted from an optimized procedure for multi-gram scale synthesis.[3]

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

Guanidine Addition: Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes to form free guanidine and a precipitate of sodium chloride.

-

Ester Addition: Slowly add diethyl 2-methylmalonate to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After cooling to room temperature, add water to dissolve the sodium salt of the product. Neutralize the solution carefully with acetic acid to a pH of approximately 6-7. This step is critical as it precipitates the desired product while keeping excess guanidine in solution.[3]

-

Isolation and Purification: Filter the resulting white precipitate, wash sequentially with water and ethanol to remove residual salts and starting materials, and dry under vacuum to yield pure this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.

Table 3: NMR Spectroscopic Data (in DMSO-d₆) [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 10.70 | broad singlet | 2H, -OH groups |

| 6.88 | broad singlet | 2H, -NH₂ group | |

| 1.57 | singlet | 3H, -CH₃ group | |

| ¹³C NMR | 164.97 | - | C4 and C6 |

| 152.53 | - | C2 | |

| 84.06 | - | C5 |

| | 8.11 | - | -CH₃ |

-

¹H NMR Analysis: The broad singlets at 10.70 and 6.88 ppm are characteristic of exchangeable protons from the hydroxyl and amino groups, respectively. The singlet at 1.57 ppm confirms the presence of the methyl group at the C5 position.

-

¹³C NMR Analysis: The signal at 164.97 ppm is indicative of carbonyl-like carbons (from the predominant keto tautomer), corresponding to C4 and C6. The signal at 152.53 ppm is assigned to the guanidinyl carbon (C2). The signals for C5 and the methyl carbon appear at 84.06 and 8.11 ppm, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, broad absorptions in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. A strong absorption band around 1650-1700 cm⁻¹ would be consistent with the C=O stretching of the predominant diketo tautomer.

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) would be expected to show a molecular ion (M⁺) peak at m/z = 141, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development lies in its conversion to a more reactive intermediate. The dihydroxy form is relatively inert to nucleophilic substitution. However, it can be readily converted to 2-amino-4,6-dichloro-5-methylpyrimidine .

Chlorination Reaction

This transformation is typically achieved using phosphoryl chloride (POCl₃) or, more efficiently, with a Vilsmeier-Haack type reagent.[3] The resulting dichloro-pyrimidine is highly susceptible to nucleophilic aromatic substitution (SₙAr) at the C4 and C6 positions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), making it an exceptionally versatile intermediate for building molecular diversity.

Applications in Drug Discovery

Derivatives of 2-amino-4,6-dichloro-5-methylpyrimidine have shown significant biological activity. Specifically, they have been found to inhibit the production of nitric oxide (NO) in immune-activated cells.[3] Since overproduction of NO is implicated in various inflammatory diseases, these compounds represent promising leads for the development of novel anti-inflammatory agents. The ability to easily modify the C4 and C6 positions allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

This compound is a fundamentally important heterocyclic compound whose value is defined by its chemical properties. Its high melting point and specific solubility profile are direct consequences of its hydrogen-bonding capabilities. Acknowledging its dominant diketo tautomeric form is essential for interpreting its spectroscopic data and reactivity. While stable in its dihydroxy form, its true synthetic potential is unlocked upon conversion to the highly reactive dichloro- intermediate, which serves as a versatile platform for the synthesis of biologically active molecules, particularly in the pursuit of new anti-inflammatory therapies.

References

- 1. This compound | 55477-35-5 [chemicalbook.com]

- 2. This compound | 55477-35-5 [amp.chemicalbook.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,6-dihydroxypyrimidine CAS#: 56-09-7 [chemicalbook.com]

- 5. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 6. 2-Amino-4,6-dihydroxypyrimidine, 98% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to 2-Amino-4,6-dihydroxy-5-methylpyrimidine (CAS 55477-35-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic compound. Drawing from established scientific literature and validated methodologies, this document delves into its chemical synthesis, physicochemical properties, analytical characterization, biological significance, and safe handling protocols. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this versatile molecule.

Introduction: The Chemical Identity and Significance of a Versatile Pyrimidine Scaffold

This compound, with the CAS number 55477-35-5, is a substituted pyrimidine that holds considerable interest in medicinal chemistry and drug discovery. Its core structure is analogous to naturally occurring nucleobases, making it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of amino and hydroxyl functional groups, along with a methyl substituent, provides multiple sites for chemical modification, allowing for the exploration of diverse structure-activity relationships (SAR). This compound is often utilized as a crucial intermediate in the synthesis of more complex molecules, including those with potential applications in antiviral and anti-inflammatory research.[1][2] Understanding its fundamental properties is therefore paramount for its effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in chemical synthesis and biological assays.

General Properties

| Property | Value | Source |

| CAS Number | 55477-35-5 | [3] |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [3][1] |

| Melting Point | >250 °C | [1] |

| pKa (Predicted) | 8.11 ± 0.40 | [3] |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

The following NMR data has been reported for this compound in DMSO-d₆.[1]

-

¹H NMR (DMSO-d₆):

-

δ = 10.70 ppm (2H, broad singlet, 2x OH)

-

δ = 6.88 ppm (2H, broad singlet, NH₂)

-

δ = 1.57 ppm (3H, singlet, CH₃)

-

-

¹³C NMR (DMSO-d₆):

-

δ = 164.97 ppm (C-4 and C-6)

-

δ = 152.53 ppm (C-2)

-

δ = 84.06 ppm (C-5)

-

δ = 8.11 ppm (C-1')

-

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a condensation reaction. A well-established and efficient method involves the reaction of guanidine with a substituted malonic ester in the presence of a strong base.[1]

Synthetic Pathway Overview

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a modified and optimized procedure for the synthesis of this compound.[1]

Materials:

-

Guanidine hydrochloride

-

Diethyl 2-methylmalonate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (10% aqueous solution)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere. Allow the sodium to dissolve completely.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride with vigorous stirring. Following this, slowly add diethyl 2-methylmalonate to the reaction mixture.

-

Condensation: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

Precipitation: Dissolve the resulting solid in a minimum amount of cold water. Acidify the solution to a pH of approximately 6 with a 10% hydrochloric acid solution to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold distilled water and ethanol, and dry under vacuum to yield the pure product.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of pyrimidine derivatives, GC-MS can be a powerful tool, often requiring derivatization to increase volatility. A related compound, 2-Amino-4-hydroxy-6-methylpyrimidine, has been used as an internal standard in the GC-MS analysis of pesticide metabolites.[4] This suggests that a similar approach could be developed for the target molecule.

Conceptual GC-MS Workflow:

Caption: GC-MS analysis workflow for pyrimidine derivatives.

Biological Activity and Applications

The biological profile of this compound is an area of active investigation. While direct studies on this specific molecule are limited, research on structurally similar compounds provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Immunomodulatory Potential

A study investigating a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines found that these compounds were devoid of any inhibitory activity on immune-activated nitric oxide (NO) production in mouse peritoneal cells.[1] In contrast, their 2-amino-4,6-dichloropyrimidine counterparts demonstrated significant NO-inhibitory effects.[1] This suggests that the dihydroxy form of the pyrimidine ring in this class of compounds may not be optimal for this specific anti-inflammatory pathway, and that the hydroxyl groups may serve as handles for further chemical modification to potentially more active analogs.

Role as a Synthetic Intermediate in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.[5][2] The pyrimidine scaffold is a common feature in many approved drugs and investigational compounds. This compound serves as a valuable starting material for the construction of libraries of pyrimidine derivatives for high-throughput screening in various disease models.

Safety and Handling

Proper handling and safety precautions are essential when working with any chemical compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicology data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. General toxicology studies on related pyrimidine derivatives have been conducted.[3]

-

General Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

-

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug development. Its straightforward synthesis, versatile chemical nature, and structural similarity to endogenous molecules make it an attractive starting point for the design and synthesis of novel therapeutic agents. While its own biological activity appears to be limited in the context of nitric oxide inhibition, its true potential lies in its role as a foundational building block. This guide has provided a comprehensive overview of its key technical aspects, from synthesis and characterization to potential applications and safe handling. Further research into its broader biological activities and its utility in the synthesis of new drug candidates is warranted and holds significant promise.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4554276A - 2-Amino-5-hydroxy-4-methylpyrimidine derivatives - Google Patents [patents.google.com]

- 3. [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]

Spectroscopic data of 2-Amino-4,6-dihydroxy-5-methylpyrimidine (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Introduction

This compound (PubChem CID: 66551), a substituted pyrimidine, serves as a fundamental scaffold in medicinal chemistry and drug development. Its structural analogues are integral to various biologically active molecules, including antivirals, antibacterials, and kinase inhibitors. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various matrices. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for its unequivocal structural elucidation.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed examination of the spectroscopic data of this compound. It moves beyond a simple recitation of data, explaining the causality behind the spectral features and providing field-proven protocols for data acquisition.

Tautomerism: A Critical Consideration

It is crucial to recognize that this compound can exist in several tautomeric forms due to amide-imidol and keto-enol tautomerism. The dihydroxy form is often named, but the dioxo or mono-oxo forms can predominate depending on the solvent and physical state. The spectroscopic data, particularly from NMR, provides critical insight into the dominant tautomeric structure in a given environment. The data presented herein, obtained in DMSO, is consistent with the 4,6-dioxo tautomer, 2-amino-5-methylpyrimidine-4,6(1H,5H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition

A rigorous and self-validating protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation : Accurately weigh 10-20 mg of the compound. Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (e.g., -OH, -NH₂).[1]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 500 MHz) for superior signal dispersion and resolution.[1]

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

NMR Experimental Workflow```dot

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Expected IR Absorption Bands

While a specific spectrum for this exact molecule is not readily available in public databases, the expected characteristic absorption bands can be predicted with high confidence based on its functional groups and data from similar pyrimidine derivatives. [2][3]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400 - 3100 (broad) | N-H / O-H Stretch | -NH₂ and Ring N-H (hydrogen-bonded) |

| 3000 - 2850 | C-H Stretch | -CH₃ group |

| ~1700 - 1630 (strong) | C=O Stretch | Carbonyl groups of the dioxo tautomer |

| ~1650 - 1550 | N-H Bend / C=N, C=C Stretch | -NH₂ scissoring and ring vibrations |

| ~1460 | C-H Bend | Asymmetric bend of -CH₃ |

| ~1375 | C-H Bend | Symmetric bend of -CH₃ |

Interpretation of Expected IR Spectrum

-

High-Frequency Region (>2500 cm⁻¹) : A very broad and intense band is expected between 3400 and 3100 cm⁻¹, which is characteristic of N-H and potential O-H stretching vibrations involved in extensive hydrogen bonding. [3]This region would encompass the symmetric and asymmetric stretches of the primary amine (-NH₂) and the N-H stretches of the pyrimidine ring. The C-H stretching of the methyl group would appear as weaker bands just below 3000 cm⁻¹.

-

Carbonyl Region (1800-1600 cm⁻¹) : The presence of one or more strong absorption bands between 1700 and 1630 cm⁻¹ would be the most compelling IR evidence for the dioxo tautomer. These peaks correspond to the C=O stretching vibrations of the amide groups within the ring.

-

Fingerprint Region (<1500 cm⁻¹) : This region will contain a complex series of peaks corresponding to C-N stretching, C-C stretching, and various bending vibrations. The N-H bending of the amino group is expected around 1600 cm⁻¹, often overlapping with ring stretching modes. The characteristic symmetric and asymmetric bending modes of the methyl group would also be present. [3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a classic, robust method for analyzing small, volatile organic molecules.

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization : Heat the probe to volatilize the sample into the ion source. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation : The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis : The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection : An electron multiplier detects the ions, and the instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Experimental Workflow

Sources

An In-depth Technical Guide to the Tautomeric Landscape of 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is of paramount importance in heterocyclic chemistry, significantly influencing the physicochemical properties, reactivity, and biological function of molecules.[1] This guide provides a comprehensive exploration of the tautomeric forms of 2-Amino-4,6-dihydroxy-5-methylpyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. We will dissect the intricate interplay of keto-enol and amino-imino tautomerism, elucidate the environmental factors governing the tautomeric equilibrium, and present detailed experimental and computational protocols for the characterization of these forms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecular scaffold.

The Principle of Tautomerism in Pyrimidine Systems

Pyrimidine derivatives are foundational components of nucleic acids and numerous pharmaceuticals, and their biological activity is often intrinsically linked to their dominant tautomeric forms.[2][3] Tautomerism in these systems primarily involves the migration of a proton, a process known as prototropy, between a heteroatom and a carbon or another heteroatom.[1] For this compound, two principal types of prototropic tautomerism are at play:

-

Keto-Enol Tautomerism: The hydroxyl groups at the C4 and C6 positions can exist in equilibrium with their corresponding keto (or lactam) forms. For most hydroxypyrimidines, the keto form is significantly more stable and predominates in both solid and solution phases.[4][5]

-

Amino-Imino Tautomerism: The exocyclic amino group at the C2 position can exist in equilibrium with an endocyclic imino form. While the amino tautomer is generally the more stable form for most amino-heteroaromatic compounds, this equilibrium can be influenced by substitution and environmental factors.[6][7][8]

The combination of these equilibria results in a complex landscape of potential tautomers for this compound, each with a unique electronic structure and chemical personality.

The Tautomeric Forms of this compound

The molecule can theoretically exist in several tautomeric forms. Based on extensive studies of similar pyrimidine systems, the equilibrium is heavily skewed towards the dioxo-amino form, particularly in the solid state and polar solvents.[5][9] However, understanding all potential forms is crucial for predicting reactivity and intermolecular interactions.

The primary tautomeric equilibria are visualized below.

Caption: Tautomeric equilibria for this compound.

The di-oxo-amino tautomer (2-amino-5-methylpyrimidine-4,6(1H,5H)-dione) is generally considered the most stable form. This stability is attributed to the amide resonance within the pyrimidine ring. Computational studies on analogous molecules like uracil consistently show the diketo form to be energetically favored over enol forms.[10]

Characterization of Tautomeric Forms: Methodologies and Insights

A multi-faceted approach combining spectroscopic and computational methods is essential for unequivocally identifying and quantifying tautomeric forms.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[11][12]

Protocol: ¹H NMR Analysis for Tautomer Identification

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent as its hydrogen bond accepting nature can help resolve labile N-H and O-H protons.[12]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at 298 K on a 400 MHz or higher spectrometer.

-

Acquire spectra at variable temperatures (e.g., 298 K, 323 K, 348 K) to study the dynamics of proton exchange and potential shifts in equilibrium.[13]

-

-

Spectral Analysis: Causality and Interpretation:

-

N-H and O-H Protons: Look for broad signals in the downfield region (>10 ppm for O-H, ~6-8 ppm for NH₂).[14] The presence of distinct signals for protons on N1, N3, and the exocyclic NH₂ group can confirm a specific tautomer. The di-oxo form would be expected to show signals for N-H protons and the exocyclic NH₂.

-

Methyl Protons: The chemical shift of the C5-methyl group will be sensitive to the tautomeric form of the ring.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the spectrum. Signals corresponding to exchangeable protons (N-H and O-H) will disappear, confirming their assignment.

-

UV-Visible (UV-Vis) Spectroscopy

Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying polarity and hydrogen bonding capabilities (e.g., cyclohexane (non-polar), acetonitrile (polar aprotic), ethanol (polar protic), and water).[17]

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.

-

Spectral Analysis: Causality and Interpretation:

-

Keto vs. Enol: Keto forms typically absorb at longer wavelengths (bathochromic shift) compared to their corresponding enol forms due to a more extended conjugated system.[15]

-

Solvent Effects: A significant shift in the absorption maximum (λmax) upon changing the solvent is a strong indicator of a shift in the tautomeric equilibrium.[17] Polar protic solvents like water and ethanol can stabilize the more polar keto forms through hydrogen bonding, leading to a higher proportion of this tautomer.[15]

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.[5] Analysis of a trihydrate crystal of the title compound has been performed, confirming its solid-state structure.[18]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of all possible tautomers.[4][19]

Workflow: Computational Tautomer Stability Analysis

-

Structure Generation: Build the 3D structures of all plausible tautomers (e.g., di-oxo-amino, hydroxy-oxo-amino, di-oxo-imino, etc.).

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Solvation Modeling: To simulate solution conditions, re-optimize the structures using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of all tautomers to determine their relative stabilities. The tautomer with the lowest energy is the most stable.

The workflow for a comprehensive analysis is depicted below.

Caption: Integrated workflow for tautomer analysis.

Summary of Spectroscopic and Energetic Data

The following tables summarize expected data based on the literature for this compound and analogous structures.

Table 1: Predicted Relative Stabilities of Major Tautomers

| Tautomeric Form | Predicted Relative Energy (Gas Phase) | Predicted Relative Energy (Aqueous) | Predominant Form |

| Di-oxo-amino | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) | Yes |

| Hydroxy-oxo-amino | +5 to +10 kcal/mol | +4 to +8 kcal/mol | Minor |

| Di-hydroxy-amino | > +15 kcal/mol | > +12 kcal/mol | Negligible |

| Di-oxo-imino | +8 to +15 kcal/mol | +7 to +12 kcal/mol | Minor/Negligible |

Note: Values are estimations based on computational studies of similar pyrimidine systems.[10][20]

Table 2: Characteristic Spectroscopic Data

| Feature | Di-oxo-amino Tautomer | Hydroxy-oxo-amino Tautomer |

| ¹H NMR (δ, ppm in DMSO-d₆) | ||

| N-H (ring) | ~10.5 - 11.0 (broad)[14] | One N-H signal, one O-H signal |

| NH₂ (exocyclic) | ~6.5 - 7.0 (broad)[14] | ~6.5 - 7.0 (broad) |

| C₅-CH₃ | ~1.6 | Shifted relative to di-oxo form |

| UV-Vis (λmax in Ethanol) | ~260-280 nm | ~240-260 nm |

Note: Data for the di-oxo-amino form is based on published values for 2-Amino-5-methylpyrimidine-4,6-diol, which exists predominantly in this tautomeric form.[14] Data for the hydroxy-oxo form is an educated prediction based on general principles.[15]

Conclusion and Future Directions

References

-

Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. [Link]

-

Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2021). Bohrium. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. [Link]

-

Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. ACS Publications. [Link]

-

Galvão, T. L. P., Rocha, I. M., da Silva, M. D. M. C. R., & da Silva, M. A. V. R. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

-

Les, A., & Adamowicz, L. (1990). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. (n.d.). Slideshare. [Link]

-

Ghattas, W., et al. (2015). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. [Link]

-

Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin. [Link]

-

Gargiulo, V., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Ishida, M., et al. (2016). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

-

Katritzky, A. R., et al. (2009). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]

-

Hrubá, E., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA. [Link]

-

Ostrovskii, V. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

-

Katritzky, A. R., et al. (2009). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

-

Tautomer. (n.d.). Wikipedia. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.org. [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. [Link]

-

Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science. [Link]

-

Ivanov, S. P., & Gimaldinova, I. A. (2009). Hydration effect on the stability of the keto-enol tautomers of 5-hydroxy-6-methyluracil. ResearchGate. [Link]

-

Nir, E., et al. (2000). Molecular Building Blocks of Life and their Photochemistry. eScholarship. [Link]

-

Kulikowski, T. (2004). [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy biochemii. [Link]

-

The stability order of the possible a tautomeric forms. (n.d.). ResearchGate. [Link]

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 20. researchgate.net [researchgate.net]

Biological activity of substituted dihydroxypyrimidines

An In-Depth Technical Guide to the Biological Activity of Substituted Dihydroxypyrimidines

Authored by a Senior Application Scientist

Abstract

The dihydroxypyrimidine scaffold is a privileged heterocyclic structure that serves as a cornerstone in medicinal chemistry and drug development. Its inherent ability to engage in multiple non-covalent interactions, coupled with its synthetic tractability, has led to the discovery of a vast array of derivatives with significant biological activities. This guide provides a comprehensive technical overview of the diverse therapeutic potential of substituted dihydroxypyrimidines, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explore their molecular mechanisms of action, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this chemical class for therapeutic innovation.

The Dihydroxypyrimidine Core: A Versatile Pharmacophore

Dihydroxypyrimidines are heterocyclic organic compounds characterized by a pyrimidine ring substituted with two hydroxyl groups. The tautomeric nature of these hydroxyl groups (keto-enol tautomerism) and their capacity for hydrogen bonding are fundamental to their biological function, allowing them to mimic endogenous structures and interact with various enzymatic active sites.[1] The 4,6-dihydroxypyrimidine isomer, in particular, is a widely utilized building block in the synthesis of more complex bioactive molecules, serving as a key intermediate in the production of pharmaceuticals and agrochemicals.[2] Its structural attributes, including reactive hydroxyl groups, permit a multitude of chemical modifications, enabling the creation of diverse compound libraries for screening. The synthetic accessibility of dihydropyrimidine derivatives, often through multicomponent reactions like the Biginelli condensation, further enhances their appeal in drug discovery programs.[3][4]

Spectrum of Biological Activities

The functional versatility of the dihydroxypyrimidine scaffold has given rise to compounds with a broad range of pharmacological effects. The main activities associated with this class are antitumoral, antibacterial, and antiviral, with other properties including anti-inflammatory and calcium channel antagonism also reported.[4][5]

Anticancer Activity

The search for novel anticancer agents has extensively explored dihydropyrimidine derivatives. These compounds have demonstrated significant cytotoxic effects against a variety of human tumor cell lines.[6]

-

Mechanism of Action: A prominent mechanism for the anticancer activity of certain dihydropyrimidinones is the inhibition of the Eg5 kinesin, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[4][5] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells. Other derivatives function by inhibiting enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), which is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway essential for rapidly dividing cells.[7][8]

-

Structure-Activity Insights: The anticancer potency of these derivatives is highly dependent on the nature and position of substituents. For instance, studies have shown that the introduction of specific aryl chains and low electron-donating groups can contribute significantly to anti-proliferative potency.[6] Some derivatives have shown remarkable activity, with GI50 values in the nanomolar range, exceeding the potency of established drugs like cisplatin and doxorubicin against certain cell lines.[9]

Table 1: Selected Dihydropyrimidine Derivatives and their Anticancer Activity

| Compound ID/Class | Target Cell Line(s) | Reported Activity (IC50 / GI%) | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| Compound 11b | A549 (Lung) | GI50 = 540 nM | 4-(substituted phenyl)-5-benzoyl-dihydropyrimidine | [9] |

| Compound 4b | MCF-7 (Breast), HT-29 (Colon) | IC50 = 4.25 µM (MCF-7), 12.11 µM (HT-29) | Dihydropyrimidinone derivative | [9] |

| Hybrid 15 | A549, MCF-7, HepG2 | IC50 = 0.78–2.06 µM | 2,4-Dihydroxypyrimidine-sulfonamide-1,3,4-oxadiazole | [10] |

| Compound 3d | U87, U251 (Glioma) | Significant in vivo tumor growth inhibition (54.9%) | N1-alkylated DHPM with 4-biphenyl group |[6] |

Antimicrobial Activity

Substituted dihydroxypyrimidines have emerged as potent broad-spectrum antimicrobial agents, exhibiting activity against pathogenic fungi, bacteria, and cyanobacteria.[11][12]

-

Mechanism of Action: Mechanistic studies on 4,6-dihydroxypyrimidine hydrazones revealed that their antibacterial effect involves inducing oxidative damage. This leads to altered bacterial morphology and significant leakage of intracellular electrolytes and proteins, ultimately causing cell death.[12]

-

Structure-Activity Insights: The hydroxyl groups on the pyrimidine ring are critical for antimicrobial activity. A comparative study showed that a derivative lacking the free hydroxyl groups had dramatically reduced activity against fungi, bacteria, and cyanobacteria, confirming the importance of these functional groups for the compound's biological effect.[12] Furthermore, replacing an aminopyrimidine ring with a 4,6-dihydroxypyrimidine ring has been shown to broaden the antifungal spectrum of the parent compound.[11]

Antiviral Activity

The dihydropyrimidine core is present in several potent antiviral agents, targeting enzymes essential for viral replication.[13]

-

Mechanism of Action: Specific derivatives have been designed to act as highly selective inhibitors of viral enzymes. For example, 4,5-dihydroxypyrimidine carboxylates have been identified as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), where they are believed to act as pyrophosphate (PPi) mimics.[14] Another class, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, potently inhibits the strand transfer process catalyzed by HIV-1 integrase, a key enzyme for viral replication.[15] Other compounds exert broad-spectrum antiviral effects by inhibiting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), thereby depleting the pyrimidine pool necessary for viral replication.[16]

-

Clinical Significance: The potent and selective nature of these compounds has advanced some into clinical consideration. For instance, the antiviral GLS4, a dihydropyrimidine derivative, entered clinical trials, highlighting the therapeutic potential of this scaffold.[17][18]

Key Experimental Methodologies

The exploration of dihydroxypyrimidines requires robust and reproducible experimental protocols. As a Senior Application Scientist, the emphasis is on self-validating systems where each step provides a checkpoint for quality and success.

Synthesis Protocol: Biginelli Multicomponent Reaction

The Biginelli reaction is a cornerstone for synthesizing dihydropyrimidinones (DHPMs) due to its operational simplicity and efficiency in creating molecular diversity from three basic components.[3]

Objective: To synthesize a 4-aryl-3,4-dihydropyrimidin-2(1H)-one derivative.

Causality: This one-pot reaction is chosen for its atom economy and ability to rapidly generate the core DHPM scaffold. The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack by urea, while the β-ketoester provides the remaining atoms for the heterocyclic ring.

Step-by-Step Protocol:

-

Reactant Setup: In a 100 mL round-bottom flask, combine an aromatic aldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in 25 mL of ethanol.

-

Catalysis: Add 3-4 drops of concentrated hydrochloric acid (HCl) as a catalyst. Equip the flask with a reflux condenser.

-

Reaction: Heat the mixture to reflux with constant stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: Allow the mixture to stand overnight to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification & Validation: Recrystallize the crude product from ethanol to obtain the pure DHPM derivative. The purity and identity of the final compound must be validated by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). A sharp melting point and clean spectra validate the success of the synthesis.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Objective: To determine the IC50 value of a synthesized dihydropyrimidine derivative against a human cancer cell line (e.g., A549 lung adenocarcinoma).

Causality: This assay is selected for its reliability and high-throughput capability. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell death induced by the test compound.

Step-by-Step Protocol:

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test dihydropyrimidine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis & Validation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The assay is validated by the clear dose-response of the positive control.

Visualization of Pathways and Workflows

Diagram 1: General Drug Discovery Workflow

Caption: Drug discovery workflow for dihydroxypyrimidines.

Diagram 2: Mechanism of DHODH Inhibition

Caption: Inhibition of DHODH by dihydroxypyrimidine analogs.

Conclusion and Future Perspectives

Substituted dihydroxypyrimidines represent a highly productive and versatile scaffold in modern drug discovery. Their demonstrated efficacy across a range of critical therapeutic areas, including oncology, infectious diseases, and virology, underscores their continued importance. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and molecular mechanisms. Future research should focus on leveraging computational modeling and advanced synthetic strategies to design next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The integration of high-throughput screening with detailed mechanistic studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. 4,6-Dihydroxypyrimidine: A Cornerstone Intermediate for Drug and Fungicide Development.

- ACS Publications. Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria.

- YMER. A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES.

- ACS Publications. Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria.

- NIH. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- Antimicrobial Agents and Chemotherapy. Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines.

- Research Journal of Chemistry and Environment. New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and antibacterial activity.

- PMC - NIH. Dihydropyrimidinones Against Multiresistant Bacteria.

- ResearchGate. Dihydropyrimidine derivatives demonstrating anticancer activity.

- Taylor & Francis. Pyrimidine hybrids with in vivo anticancer therapeutic potential.

- Semantic Scholar. Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review.

- Abstract. Novel dihydropyrimidine derivatives as antibacterial agents.

- PubMed. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review.

- MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4,6-Dihydroxypyrimidine: Properties, Uses, and Manufacturing.

- PubMed. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors.

- PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs.

- ResearchGate. (PDF) Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Der Pharma Chemica. Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives.

- PubMed. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives.

- Semantic Scholar. synthesis of substituted dihydropyrimidines as hypotensive agents.

- ResearchGate. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF.

- NIH. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State.

- PubMed. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors.

- MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- PubMed. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis.

- The Crucial Role of 4,6-Dihydroxypyrimidine in Modern Chemical Synthesis.

- ResearchGate. Antiviral activity of compounds 6 and 15 against medically relevant...

- PubMed. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- ResearchGate. Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines.

- Frontiers. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships.

- ResearchGate. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.

- Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives.

- Google Patents. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.

- YouTube. Enzyme Inhibitors | A-level Biology | OCR, AQA, Edexcel.

- Benchchem. Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds.

- PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- YouTube. enzyme inhibitors.

- Available from

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]